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Compound of Interest

Compound Name: Carbonochloridic acid, octyl ester

Cat. No.: B051879 Get Quote

An In-depth Technical Guide to the Spectral Data of Carbonochloridic Acid, Octyl Ester

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectral characteristics of chemical compounds is paramount for structure

elucidation, purity assessment, and quality control. This guide provides a detailed overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

carbonochloridic acid, octyl ester (octyl chloroformate).

Chemical Structure and Properties
IUPAC Name: octyl carbonochloridate[1]

Synonyms: n-Octyl chloroformate, Carbonochloridic acid, octyl ester, Octyl

chloridocarbonate[1][2][3]

CAS Number: 7452-59-7[1][2][3]

Molecular Formula: C₉H₁₇ClO₂[1][2][3]

Molecular Weight: 192.68 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.
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¹H NMR Spectral Data
The ¹H NMR spectrum of octyl chloroformate provides information on the number and types of

hydrogen atoms present in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.3 Triplet 2H -O-CH₂-

~1.7 Quintet 2H -O-CH₂-CH₂-

~1.3 Multiplet 10H -(CH₂)₅-

~0.9 Triplet 3H -CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

instrument.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the octyl

chloroformate molecule.

Chemical Shift (δ) ppm Assignment

~152 C=O

~72 -O-CH₂-

~32 -CH₂-

~29 -CH₂-

~28 -CH₂-

~25 -CH₂-

~22 -CH₂-

~14 -CH₃
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Note: Predicted chemical shifts based on typical values for similar functional groups.[4] The

peak around 77 ppm, if present, is likely due to the CDCl₃ solvent.[4]

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of octyl chloroformate for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6]

[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃), in a clean vial.[5][7][8]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]

Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm

NMR tube to remove any particulate matter.[6][8]

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[5][8]

Cap the NMR tube securely.[5]

Instrumental Analysis:

Insert the NMR tube into the spectrometer.

The instrument performs a lock onto the deuterium signal of the solvent to stabilize the

magnetic field.[5]

The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[5]

The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or

¹³C).[5]

Set the acquisition parameters, such as the number of scans, spectral width, and relaxation

delay, and initiate data acquisition.[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~1775 Strong C=O stretch (acid chloride)

~1150 Strong C-O stretch (ester)

Note: These are characteristic absorption bands. The data can be obtained using techniques

like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[1]

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for

obtaining FTIR data.[9][10]

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9][10]

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.[10]

Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it

completely covers the crystal surface.[11]

If analyzing a solid, apply pressure to ensure good contact between the sample and the

crystal.[11][12]

Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the

sample.[9][13]

After the measurement, clean the crystal with a suitable solvent.[11]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data
m/z Relative Intensity (%) Assignment

192/194 Low
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

112 Moderate [M - Cl - C₂H₄]⁺

70 High [C₅H₁₀]⁺

56 High [C₄H₈]⁺

55 High [C₄H₇]⁺

Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2

peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are

often fragments of the octyl chain.[1]

Experimental Protocol for Mass Spectrometry
The following is a general procedure for analyzing a small molecule like octyl chloroformate

using a mass spectrometer, often coupled with a separation technique like Gas

Chromatography (GC-MS).[14][15]

Sample Preparation: Prepare a dilute solution of octyl chloroformate in a volatile organic

solvent.

Internal Standard: For quantitative analysis, a known amount of an internal standard can be

added to the sample.[15]

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC) for separation from other components.[14]

Ionization: An ionization technique suitable for small molecules, such as Electron Ionization

(EI) or Electrospray Ionization (ESI), is used to generate ions.[16][17]
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Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole,

time-of-flight) based on their mass-to-charge (m/z) ratio.[17]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

Calibration: The m/z scale is calibrated using a reference compound with known ion masses

to ensure accurate mass measurement.[18]

Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a chemical

compound like octyl chloroformate.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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